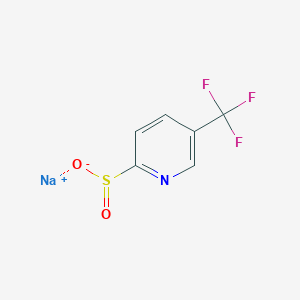

Sodium 5-(trifluoromethyl)pyridine-2-sulfinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 5-(trifluoromethyl)pyridine-2-sulfinate, also known as TFPS, is an organosulfur compound with a wide range of applications in scientific research. It is a white, odorless solid that is soluble in water and organic solvents. The compound has been used in a variety of areas, including organic synthesis, biochemical and physiological research, and laboratory experiments.

Applications De Recherche Scientifique

Synthesis of Sulfones and Sulfides : Sodium sulfinates, including Sodium 5-(trifluoromethyl)pyridine-2-sulfinate, have been utilized in the novel iodine-induced sulfonylation and sulfenylation of imidazopyridines. This process leads to the selective difunctionalization of imidazo[1,2-a]pyridine, enabling the synthesis of sulfones and sulfides in good yields (Guo et al., 2018).

Eco-friendly Synthesis Protocols : The compound has been used in eco-friendly protocols for synthesizing various 2-sulfonyl quinolines/pyridines through sulfonylation of heteroaromatic N-oxides with sodium sulfinates. This method is notable for its mild reaction conditions, high efficiency, operational simplicity, and compatibility with a wide range of functional groups (Peng et al., 2019).

Trifluoromethylation/Cyclization Reactions : this compound has been applied in I(2)O(5)-promoted free-radical cascade trifluoromethylation/cyclization of N-arylmethacrylamides and enynes. This strategy allows for selective access to CF(3)-containing oxindoles and pyrrolidines, contributing significantly to the field of organic synthesis (Zhang, Li, & Liu, 2014).

Preparation of Pyridine Sulfinates : Research has demonstrated that pyridine sulfinates, including this compound, are stable and easily prepared nucleophilic coupling partners for palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. This process allows for the preparation of a broad range of linked pyridines (Markovic et al., 2017).

Synthesis of Biologically Active Heterocycles : this compound has been used as a precursor for synthesizing biologically active heterocycles. This application is significant in the field of pharmaceuticals and biochemistry (El-Sayed, 2006).

Mécanisme D'action

Target of Action

The primary target of Sodium 5-(trifluoromethyl)pyridine-2-sulfinate is aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various biochemical reactions.

Mode of Action

This compound interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The this compound acts as a nucleophilic coupling partner in this reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key pathway affected by this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, leading to the synthesis of a wide range of organic compounds .

Result of Action

The result of this compound’s action is the formation of diverse pyridine derivatives . Pyridine rings are a common structural motif in many natural and synthetic compounds with therapeutic value .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactants can influence the action, efficacy, and stability of this compound. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction may also be sensitive to the presence of water or oxygen .

Propriétés

IUPAC Name |

sodium;5-(trifluoromethyl)pyridine-2-sulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S.Na/c7-6(8,9)4-1-2-5(10-3-4)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGBUXWBZZIXTN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)S(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3NNaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2098851-48-8 |

Source

|

| Record name | Sodium 5-(Trifluoromethyl)pyridine-2-sulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidenehydrazinylidene]-1,2-diphenylethanone](/img/structure/B2527480.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2527481.png)

![7-Chloro-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2527486.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2527488.png)

![1-[Methyl(tert-butyloxycarbonyl)amino]-3-chloro-2-propanone](/img/structure/B2527489.png)

![3-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2527494.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)cyclopropane-1-carboxamide](/img/structure/B2527499.png)